molecular formula C10H22ClNO B13088141 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride

3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride

Cat. No.: B13088141
M. Wt: 207.74 g/mol
InChI Key: BFYPTFNCBWHOTM-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol hydrochloride , which precisely describes its molecular architecture. The root structure is a cyclohexanol ring (cyclohexan-1-ol), substituted at the 3-position with an aminomethyl group ($$-\text{CH}2\text{NH}2$$) and methyl groups at the 3, 5, and 5 positions. The hydrochloride suffix indicates the presence of a hydrochloric acid counterion, forming a stable salt.

Key identifiers include:

  • CAS Registry Number : 1363404-90-3
  • SMILES Notation : $$\text{CC1(CC(CC(C1)(C)CN)O)C.Cl}$$
  • InChI Key : $$\text{BFYPTFNCBWHOTM-UHFFFAOYSA-N}$$

Synonyms such as 3-(AMINOMETHYL)-3,5,5-TRIMETHYLCYCLOHEXANOL HCL and 3-Aminomethyl-3,5,5-trimethylcyclohexanol are frequently used in industrial and academic contexts.

Historical Context and Discovery Timeline

The synthesis of this compound emerged from advancements in catalytic hydrogenation and reductive amination methodologies in the early 21st century. A pivotal patent filed in 2012 described a method for preparing related cyclohexylamine derivatives via ammonolysis of nitriles, utilizing primary amines and hydrogenation catalysts. By 2015, Chinese researchers had optimized routes for producing its dimethylaminomethyl analog, highlighting the compound’s role as a precursor in specialty chemical synthesis.

The compound’s PubChem entry (CID 71741924) was first created in 2013, with subsequent modifications reflecting updates to its physicochemical data. These milestones underscore its growing relevance in pharmaceutical and polymer research.

Position Within Cyclohexanol Derivative Taxonomy

As a cyclohexanol derivative, this compound belongs to a class of molecules defined by a hydroxylated six-membered carbocycle with diverse substituents. Its structural features align it with two subcategories:

  • Aminomethyl Cyclohexanols : Characterized by the $$-\text{CH}2\text{NH}2$$ group, these derivatives are intermediates in epoxy curing agents and corrosion inhibitors.
  • Polymethylated Cyclohexanols : The 3,5,5-trimethyl configuration enhances steric hindrance, influencing solubility and reactivity.

The table below compares key properties with related cyclohexanol derivatives:

Property 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol HCl Isophorone Diamine (IPDA) 3,5,5-Trimethylcyclohexanol
Molecular Formula $$\text{C}{10}\text{H}{22}\text{ClNO}$$ $$\text{C}{10}\text{H}{22}\text{N}_2$$ $$\text{C}9\text{H}{18}\text{O}$$
Boiling Point 538.2 K 623 K 468 K
Hydrogenation Catalyst Palladium/diatomaceous earth Nickel/Raney Not applicable

Properties

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)4-8(12)5-10(3,6-9)7-11;/h8,12H,4-7,11H2,1-3H3;1H

InChI Key

BFYPTFNCBWHOTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CN)O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride typically involves the reaction of 3-cyano-3,5,5-trimethylcyclohexanone with hydroxylamine to form 3-cyano-3,5,5-trimethylcyclohexanone oxime. This intermediate is then hydrogenated in the presence of liquid ammonia and a hydrogenation catalyst under specific conditions (50°C to 120°C and 5 MPa to 15 MPa) to yield 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process.

Chemical Reactions Analysis

Epoxy Curing Reaction

The compound acts as a hardener in epoxy systems by reacting with epoxide groups to form a cross-linked polymer:
Epoxide+Amine HydrogenCured Polymer\text{Epoxide}+\text{Amine Hydrogen}\rightarrow \text{Cured Polymer}
This reaction enhances the mechanical and thermal resistance of epoxy resins .

Hydrolysis

Under acidic or basic conditions, the compound undergoes hydrolysis to form amino alcohols and cyclohexanol derivatives :
Amine HydrochlorideH O OH Amino Alcohol\text{Amine Hydrochloride}\xrightarrow{\text{H O OH }}\text{Amino Alcohol}

Aminolysis

The compound participates in nucleophilic substitution reactions with electrophiles, such as acid chlorides, to produce amides or quaternary ammonium salts :
Amine+Acyl ChlorideAmide+HCl\text{Amine}+\text{Acyl Chloride}\rightarrow \text{Amide}+\text{HCl}

Stability and Degradation

  • Hydrolysis Resistance : Stable under neutral conditions (pH 7), but degrades under extreme pH (t₁/₂ > 1 year at 25°C) .

  • Environmental Fate : Primarily partitions into water (99.8%) with moderate sorption to sediments (Koc = 340.4 L/kg) .

Scientific Research Applications

Chemical Intermediate in Epoxy Resins

Epoxy Resins and Hardeners

3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride is primarily utilized as a hardener in epoxy resin systems. Its unique chemical structure allows it to react with epoxy compounds to form cross-linked networks that enhance the mechanical properties and durability of the final products. The compound is particularly effective in:

  • Self-Leveling Flooring Systems : Used in construction for creating smooth surfaces.
  • Coatings : Provides superior corrosion protection for metals and enhances adhesion properties in various applications.
  • Adhesives : Functions as a curing agent to improve bonding strength.

The production volume of this compound is approximately 35,000 tons per year globally, with significant manufacturing sites located in Germany and the USA .

Environmental Safety and Toxicology

Toxicological Profile

Extensive studies have been conducted to assess the safety of this compound. Key findings include:

  • Mutagenicity : The compound has been shown not to be mutagenic in various assays (e.g., Ames test), indicating no significant genetic damage potential .
  • Reproductive Toxicity : In a 90-day oral study in rats, no adverse effects on reproductive organs were noted. The NOAEL (No Observed Adverse Effect Level) for maternal toxicity was determined to be 50 mg/kg body weight per day .
  • Environmental Impact : It has low volatility from surface waters and is primarily found in water compartments due to its solubility characteristics. Predicted environmental concentrations are considered low in toxicological significance .

Case Study 1: Civil Engineering Applications

In civil engineering, the compound is employed in:

  • Concrete Protection and Repair : Enhances the durability of concrete structures against environmental stressors.
  • Paving Materials : Used in formulations that require high mechanical strength and resistance to wear.

Case Study 2: Consumer Products

The compound is also found in various consumer products such as:

  • Hardeners for Paints and Coatings : Over 247 products containing this compound have been registered in Sweden alone, highlighting its widespread use .

Comparative Data Table

Application AreaSpecific UsesBenefits
Construction Self-leveling flooring systemsSmooth surface finish
Concrete protectionEnhanced durability
Paving materialsHigh wear resistance
Coatings & Adhesives Corrosion-resistant coatingsSuperior adhesion properties
AdhesivesImproved bonding strength
Consumer Products Hardeners for paintsWide range of applications

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. This can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride with structurally related compounds, emphasizing molecular features, similarity scores, and applications.

Table 1: Key Comparative Data

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Score Key Applications
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol HCl 15647-11-7* C₁₀H₂₂ClNO ~207.74 Reference Laboratory use (inferred)
(trans-4-Aminocyclohexyl)methanol HCl 857831-26-6 C₇H₁₆ClNO 181.67 0.91 Biochemical ligand synthesis
(1R,3R)-3-Aminocyclohexanol HCl 1263378-29-5 C₆H₁₄ClNO 167.64 0.91 Enzyme interaction studies
trans-4-Aminocyclohexanol HCl 1219019-22-3 C₆H₁₂ClNO 165.62 0.86 Catalytic reaction optimization
cis-3-Aminocyclobutanol HCl 1205037-95-1 C₄H₁₀ClNO 139.58 0.86 Small-molecule drug development

Notes:

  • Similarity Scores (0.72–0.91): Computed based on structural and functional group alignment. Higher scores (>0.85) indicate shared cyclohexanol/amine motifs, while lower scores reflect differences in ring size (e.g., cyclobutanol) or substituent positions .
  • Molecular Weight Trends: Smaller analogs (e.g., C₄H₁₀ClNO) prioritize membrane permeability in drug design, whereas bulkier derivatives (e.g., C₁₀H₂₂ClNO) may enhance binding specificity in biochemical assays .
  • Applications: High-similarity compounds (e.g., (trans-4-Aminocyclohexyl)methanol HCl) are used as ligands in protein studies due to their stereochemical precision . Lower-similarity analogs (e.g., cis-3-Aminocyclobutanol HCl) are explored for metabolic stability in preclinical trials .

Key Structural and Functional Differences

Ring Size and Rigidity: The target compound’s cyclohexanol ring provides greater conformational flexibility compared to cyclobutanol derivatives, which exhibit restricted rotation and altered solubility profiles .

Aminomethyl vs. Amino Groups: The aminomethyl moiety (-CH₂NH₂) in the target compound introduces a longer linker between the amine and the ring, affecting hydrogen-bonding capabilities relative to direct amino-substituted analogs (e.g., (1R,3R)-3-Aminocyclohexanol HCl) .

Research Implications

  • Synthetic Chemistry : The target compound’s methyl groups may complicate synthesis but improve thermal stability in reaction conditions .

Biological Activity

3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride is a compound that has garnered attention due to its biological activity and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article provides a comprehensive overview of its biological effects, toxicological data, and relevant case studies.

  • Chemical Formula : C10_{10}H21_{21}NO·HCl
  • Molecular Weight : 201.75 g/mol
  • CAS Number : 2855-13-2

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Toxicity and Irritation :
    • The compound is classified as a strong irritant to skin and eyes. Acute exposure can lead to severe eye damage and skin irritation, with potential for contact dermatitis upon repeated exposure .
    • The LD50 (lethal dose for 50% of the population) in male rats is reported to be approximately 1,030 mg/kg when administered orally .
  • Sensitization :
    • Studies indicate that the compound can induce dermal sensitization in guinea pigs. This suggests a potential for allergic reactions upon repeated exposure .
  • Mutagenicity :
    • In vitro and in vivo tests have shown no evidence of mutagenic or clastogenic potential. The compound did not induce chromosomal aberrations in cultured mammalian cells nor did it show mutagenicity in bacterial assays .
  • Reproductive and Developmental Toxicity :
    • A 90-day oral study in rats indicated no adverse effects on reproductive organs, and no teratogenic effects were observed in developmental studies up to the highest tested dose of 250 mg/kg bw/day .

Occupational Exposure

Frequent occupational exposure to 3-(aminomethyl)-3,5,5-trimethylcyclohexanol has been associated with allergic contact dermatitis in humans. A documented case highlighted a worker developing symptoms after prolonged exposure to the compound in an industrial setting .

Animal Studies

In a study involving inhalation exposure of rats over 14 days, no NOAEL (No Observed Adverse Effect Level) could be determined at the lowest observed LOAEL (Lowest Observed Adverse Effect Level) of 18 mg/m³, indicating respiratory irritation potential .

Summary Table of Biological Activity

Biological Effect Outcome
Skin IrritationStrong irritant; may cause contact dermatitis with repeated exposure
Eye DamageCauses severe damage; classified as corrosive
Acute Toxicity (LD50)1,030 mg/kg (oral in rats)
MutagenicityNegative in all tests conducted (Ames test, chromosomal aberrations)
Reproductive ToxicityNo adverse effects observed; NOAEL established at 50 mg/kg bw/day
Developmental ToxicityNo teratogenic effects observed up to 250 mg/kg bw/day

Q & A

Q. What are the recommended analytical methods for confirming the structural identity of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride?

To verify structural identity, use a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

  • 1H/13C NMR : Compare experimental spectra with computational predictions (e.g., density functional theory) to resolve ambiguities in stereochemistry or substituent positions .
  • High-resolution MS (HRMS) : Confirm molecular weight (285.81 g/mol) and isotopic patterns, ensuring alignment with the formula C15H23NO2·HCl .
  • X-ray crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable.

Q. How should researchers handle discrepancies in purity assessments between different analytical techniques?

Discrepancies often arise from technique-specific limitations:

  • HPLC vs. titration : HPLC may detect trace impurities (e.g., diastereomers), while acid-base titration quantifies free amine content. Cross-validate using ion chromatography or Karl Fischer titration for water content .
  • Thermogravimetric analysis (TGA) : Use to assess residual solvents or hydration states that may skew purity calculations .

Q. What safety protocols are critical for laboratory handling of this compound?

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture, as per safety data sheets (SDS) .
  • Hazard mitigation : Use fume hoods for weighing; avoid contact with oxidizing agents (risk of exothermic decomposition). Refer to SDS Section 8 (Exposure Controls) for PPE guidelines .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and enantiomeric purity?

  • Chiral resolution : Employ chiral auxiliaries (e.g., tartaric acid derivatives) during synthesis to enhance enantiomeric excess (ee).
  • Catalytic asymmetric synthesis : Explore transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective amination .
  • Process analytical technology (PAT) : Monitor reaction kinetics in real-time via in-situ FTIR or Raman spectroscopy to adjust parameters dynamically .

Q. What strategies address contradictions in solubility data across experimental studies?

  • Solvent screening : Use a Hansen solubility parameter (HSP) approach to identify optimal solvents. For example, polar aprotic solvents (DMSO, DMF) may enhance solubility due to the compound’s amine and hydroxyl groups .
  • pH-dependent studies : Solubility in aqueous buffers (pH 3–10) should be tested to model physiological conditions, as the hydrochloride salt may dissociate in basic media .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to estimate passive diffusion rates.
  • ADMET prediction tools : Use platforms like SwissADME to forecast bioavailability, CYP450 metabolism, and blood-brain barrier penetration based on logP (calculated ~1.9) and topological polar surface area (TPSA ~60 Ų) .

Q. What experimental designs are suitable for probing its mechanism of action in neurological targets?

  • In vitro binding assays : Radioligand competition assays (e.g., [3H]-labeled analogs) to quantify affinity for σ-1 receptors or NMDA modulatory sites .
  • Electrophysiology : Patch-clamp studies on neuronal cultures to assess ion channel modulation (e.g., GABA_A or glutamate receptors) .

Methodological Notes

  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for cyclohexanol derivatives .
  • Contradiction resolution : Replicate experiments under standardized conditions (e.g., ICH Q2(R1) guidelines) to minimize variability .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds.

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